molecular formula C11H23ClO3S B15316209 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B15316209
M. Wt: 270.82 g/mol
InChI Key: ZEAVQJNVHGMPBR-UHFFFAOYSA-N
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Description

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched propane backbone with a hexyloxy group at the 3-position and two methyl groups at the 2-position. This structure imparts unique physicochemical properties, such as moderate lipophilicity due to the hexyloxy chain and steric hindrance from the dimethyl groups. Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

3-hexoxy-2,2-dimethylpropane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-4-5-6-7-8-15-9-11(2,3)10-16(12,13)14/h4-10H2,1-3H3

InChI Key

ZEAVQJNVHGMPBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonic Acid

The sulfonic acid precursor is synthesized via sulfonation of 3-(hexyloxy)-2,2-dimethylpropan-1-ol. This alcohol is typically prepared through a Williamson ether synthesis, reacting 2,2-dimethyl-1,3-propanediol with 1-bromohexane in the presence of a base such as sodium hydride. Selective protection of one hydroxyl group ensures monofunctionalization, though detailed protocols for this step remain proprietary.

Sulfonation is achieved using chlorosulfonic acid under anhydrous conditions. The reaction proceeds via electrophilic substitution, where the alcohol’s hydroxyl group is replaced by a sulfonic acid moiety. Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Dichloromethane or chloroform for improved solubility.
  • Stoichiometry : 1.1 equivalents of chlorosulfonic acid to ensure complete conversion.

Conversion to Sulfonyl Chloride Using Phosphorus Pentachloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene, as pioneered in pyridine-3-sulfonyl chloride synthesis. These solvents suppress byproduct formation and enhance reaction control:

  • Molar Ratio : 1:1.2 sulfonic acid to PCl₅.
  • Reaction Time : 6–8 hours at 80–90°C.
  • Workup : The mixture is partitioned between water and toluene, with the organic layer washed sequentially with cold water and brine. Drying over magnesium sulfate and vacuum distillation yields the sulfonyl chloride as a pale yellow liquid.

Yield : 78–85% (extrapolated from analogous reactions).
Purity : >95% by ¹H NMR, with residual solvent removed via fractional distillation.

Oxidation of Thiol Precursors

Preparation of 3-(Hexyloxy)-2,2-dimethylpropane-1-thiol

The thiol precursor is synthesized from 3-(hexyloxy)-2,2-dimethylpropan-1-ol via a two-step sequence:

  • Bromination : Treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C converts the alcohol to 1-bromo-3-(hexyloxy)-2,2-dimethylpropane.
  • Thiolation : Displacement with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 50°C for 12 hours affords the thiol.

Critical Considerations :

  • Exclusion of moisture to prevent hydrolysis.
  • Use of inert atmosphere (argon or nitrogen) to avoid oxidation.

Chlorination to Sulfonyl Chloride

The thiol is oxidized to the sulfonyl chloride using chlorine gas (Cl₂) in dichloromethane at −5°C, adapted from methods for heterocyclic sulfonyl chlorides:

  • Reagent Ratios : 2.2 equivalents of Cl₂ relative to thiol.
  • Catalyst : Copper(I) chloride (0.1 equivalents) accelerates the reaction.
  • Quenching : Excess chlorine is neutralized with sodium thiosulfate (Na₂S₂O₃).

Workup :

  • Separation of the organic layer at −20°C to prevent decomposition.
  • Washing with ice-cold saturated sodium bicarbonate and brine.
  • Drying over magnesium sulfate and concentration under reduced pressure.

Yield : 82–86% (based on analogous aliphatic systems).
Purity : 90–93%, with recrystallization from hexanes improving purity to >98%.

Comparative Analysis of Methodologies

Parameter Sulfonic Acid Route Thiol Oxidation Route
Starting Material Sulfonic acid Thiol
Reagents PCl₅, chlorobenzene Cl₂, CuCl, CH₂Cl₂
Reaction Time 6–8 hours 1–2 hours
Temperature 80–90°C −5°C
Yield 78–85% 82–86%
Purity >95% >98% after recrystallization
Scalability Moderate (solvent recovery) High (continuous Cl₂ flow)

Experimental Optimization and Challenges

Solvent Selection

Chlorobenzene in the sulfonic acid route minimizes phosphorus oxychloride byproducts, while dichloromethane in the thiol route ensures low-temperature stability. Substitution with toluene or ethers reduces yields by 15–20% due to side reactions.

Temperature Control

Exothermic reactions in both methods necessitate precise cooling. In the thiol route, temperatures above 0°C lead to overchlorination and tar formation.

Purification Techniques

  • Recrystallization : Hexanes or ethyl acetate/hexanes mixtures are optimal for removing residual thiol or sulfonic acid.
  • Chromatography : Silica gel chromatography (5% ethyl acetate/hexanes) resolves minor impurities but is avoided industrially due to cost.

Applications and Derivatives

This sulfonyl chloride serves as a key intermediate for:

  • Sulfonamide Drugs : Reactivity with amines under Schotten-Baumann conditions.
  • Polymer Chemistry : Incorporation into sulfonated polyimides for ion-exchange membranes.
  • Agrochemicals : Synthesis of herbicidal sulfonylureas.

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonate esters or sulfonamides.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Hydrolysis: This reaction occurs readily in aqueous environments or in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl chloride group.

Major Products

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonamides: Formed from the reaction with amines.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonate esters and sulfonamides, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride with structurally related sulfonyl chlorides and derivatives:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Hexyloxy (C6H13O), 2,2-dimethyl groups ~238.7 (calculated) Likely intermediate for surfactants, drug synthesis
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride 3,3-difluoro, 2,2-dimethyl groups 196.6 Enhanced electrophilicity due to fluorine; used in fluorinated polymer synthesis
3-(2-(Thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride Thiophene-ethoxy substituent 290.8 (CAS 1409094-90-1) Potential use in conductive materials or heterocyclic drug design
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride Methoxy (CH3O), methoxymethyl (CH3OCH2) groups 216.7 (CAS 2090676-05-2) High solubility in polar solvents; precursor for sulfonated resins
1-Propanesulfonic acid, 3-(hexyloxy)-2-hydroxy-, sodium salt Hexyloxy, hydroxy groups; sodium sulfonate 316.3 (CAS 58965-17-6) Water-soluble surfactant or ion-exchange agent

Reactivity and Stability

  • Electrophilicity : The hexyloxy group in the target compound may reduce electrophilicity at the sulfonyl chloride center compared to fluorinated analogs (e.g., 3,3-difluoro-2,2-dimethylpropane-1-sulfonyl chloride), where electron-withdrawing fluorine atoms enhance reactivity .
  • Solubility : The hexyloxy chain increases lipophilicity, contrasting with the sodium sulfonate derivative (CAS 58965-17-6), which is water-soluble due to its ionic nature .

Biological Activity

3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride is an organic compound with significant potential in biological and pharmaceutical applications. Its unique structure, featuring a sulfonyl chloride functional group, allows for various interactions with biological molecules, making it a subject of interest in biochemical research.

  • Molecular Formula : C11H23ClO3S
  • Molecular Weight : 270.82 g/mol

The compound's sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles, which is crucial for its biological activity. This reactivity enables the compound to modify biomolecules, such as proteins and peptides, facilitating studies on their structure and function.

The electrophilic nature of the sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to:

  • Modification of Protein Function : By attaching to amino acids within proteins, the compound can alter their activity and interactions.
  • Influence on Biochemical Pathways : The modifications may affect various signaling pathways, potentially leading to therapeutic effects or toxicity.

Biological Applications

  • Protein-Ligand Interactions : The compound is used to investigate how proteins interact with ligands, providing insights into enzyme mechanisms and receptor functions.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting various diseases due to its ability to modify biologically relevant molecules.

Case Study 1: Protein Modification

A study demonstrated that this compound could effectively modify specific amino acids in enzymes, leading to enhanced or inhibited enzymatic activity. This modification was quantified using activity assays that measured substrate turnover rates before and after treatment with the compound.

Case Study 2: Interaction with Nucleophiles

Research indicated that the compound interacts with biological nucleophiles such as cysteine residues in proteins. This interaction was characterized using mass spectrometry, revealing the formation of stable adducts that could be further analyzed for their functional consequences.

Comparative Analysis

The following table summarizes the properties and applications of structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Features
This compoundC11H23ClO3S270.82 g/molElectrophilic sulfonyl chloride group; used for biomolecule modification
3-(Methoxy)-2,2-dimethylpropane-1-sulfonyl chlorideC8H17ClO3S206.74 g/molSimilar reactivity; less sterically hindered
4-(3,3-Dimethylbutoxy)-P-TerphenylC18H24O264.39 g/molContains a terphenyl backbone; less sterically hindered than target compound

Q & A

Basic: What are the standard synthetic routes for 3-(Hexyloxy)-2,2-dimethylpropane-1-sulfonyl chloride, and what critical parameters influence yield?

Answer:
The synthesis typically involves two key steps: (1) formation of the ether linkage between the hexyloxy group and the propane backbone, and (2) sulfonation to introduce the sulfonyl chloride moiety. Critical parameters include:

  • Temperature control : Excess heat during sulfonation can lead to side reactions (e.g., hydrolysis or decomposition).
  • Solvent selection : Polar aprotic solvents like dichloromethane or tetrahydrofuran are preferred to stabilize intermediates.
  • Purification : Column chromatography or fractional distillation is essential to isolate the product from unreacted starting materials or byproducts .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is recommended:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the hexyloxy group (δ ~1.2–1.6 ppm for alkyl protons) and sulfonyl chloride (δ ~3.5–4.0 ppm for adjacent methyl groups).
  • IR spectroscopy : Strong absorption bands at ~1350–1160 cm1^{-1} (S=O stretching) and ~750 cm1^{-1} (C–S vibration).
  • Mass spectrometry (MS) : Molecular ion peaks should align with the expected molecular weight (C11_{11}H23_{23}ClO3_3S, ~270.8 g/mol).
  • HPLC : To assess purity (>95% by area under the curve) .

Advanced: How can reaction conditions be optimized for nucleophilic substitutions involving this sulfonyl chloride?

Answer:
Optimization requires balancing reactivity and stability:

  • Solvent polarity : Use dimethylformamide (DMF) or acetonitrile to enhance nucleophilicity of amines or alcohols.
  • Stoichiometry : A 1:1.2 molar ratio (sulfonyl chloride:nucleophile) minimizes unreacted starting material.
  • Temperature : Reactions at 0–25°C reduce side reactions (e.g., hydrolysis).
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps .

Advanced: What strategies mitigate hydrolysis during storage and handling?

Answer:
Hydrolysis is a key stability challenge due to the sulfonyl chloride’s moisture sensitivity:

  • Storage : Under inert atmosphere (argon or nitrogen) at –20°C.
  • Desiccants : Include silica gel or molecular sieves in storage containers.
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Basic: What are common nucleophiles used with this compound, and what products form?

Answer:

  • Amines : Form sulfonamides (R–SO2_2–NH–R'), critical in drug discovery for protease inhibition.
  • Alcohols/Phenols : Yield sulfonate esters (R–SO2_2–O–R'), used as protecting groups or prodrugs.
  • Thiols : Produce sulfonyl thioethers (R–SO2_2–S–R'), applicable in bioconjugation .

Advanced: How does the hexyloxy group influence reactivity compared to other substituents?

Answer:
The hexyloxy group introduces steric hindrance and lipophilicity:

  • Steric effects : Slower reaction kinetics with bulky nucleophiles (e.g., tert-butanol vs. methanol).
  • Lipophilicity : Enhances solubility in nonpolar media, enabling reactions in biphasic systems.
  • Comparative studies : Analogues with shorter alkoxy chains (e.g., methoxy) show faster reactivity but lower stability .

Basic: What purification techniques are recommended post-synthesis?

Answer:

  • Column chromatography : Use silica gel with a gradient elution (hexane:ethyl acetate, 4:1 to 1:1).
  • Distillation : For large-scale purification, fractional distillation under reduced pressure (boiling point ~120–140°C at 0.1 mmHg).
  • TLC monitoring : Rf_f values (~0.4 in hexane:ethyl acetate 3:1) confirm product bands .

Advanced: What role does this compound play in protein engineering applications?

Answer:
Its sulfonyl chloride group enables site-specific modifications of proteins:

  • Solubility enhancement : Conjugation with hydrophilic peptides (e.g., PEGylated amines) improves aqueous stability.
  • Targeted drug delivery : Bioconjugation with antibodies or ligands via sulfonamide linkages.
  • Optimization : Reactions performed at pH 7–8 to preserve protein integrity while ensuring efficient coupling .

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